2-Oxo-2-pyrazin-2-ylacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Oxo-2-pyrazin-2-ylacetic acid is an organic compound with a molecular formula of C6H4N2O3 It is a derivative of pyrazine and contains both a carboxylic acid and a ketone functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-2-pyrazin-2-ylacetic acid typically involves the reaction of pyrazine-2-carboxylic acid with an oxidizing agent. One common method includes the use of potassium permanganate (KMnO4) in an acidic medium to oxidize pyrazine-2-carboxylic acid to this compound. The reaction is carried out under controlled temperature conditions to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and advanced purification techniques, such as crystallization and chromatography, ensures the production of high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions
2-Oxo-2-pyrazin-2-ylacetic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of pyrazine-2,3-dicarboxylic acid.
Reduction: Reduction reactions can convert the ketone group to a hydroxyl group, forming 2-hydroxy-2-pyrazin-2-ylacetic acid.
Substitution: The carboxylic acid group can undergo substitution reactions to form esters or amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Alcohols or amines in the presence of a dehydrating agent like thionyl chloride (SOCl2).
Major Products Formed
Oxidation: Pyrazine-2,3-dicarboxylic acid.
Reduction: 2-Hydroxy-2-pyrazin-2-ylacetic acid.
Substitution: Esters or amides of this compound.
Wissenschaftliche Forschungsanwendungen
2-Oxo-2-pyrazin-2-ylacetic acid has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anti-inflammatory and antimicrobial properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Industrial Applications: It is used in the production of specialty chemicals and as a precursor for the synthesis of agrochemicals.
Wirkmechanismus
The mechanism of action of 2-Oxo-2-pyrazin-2-ylacetic acid involves its interaction with specific molecular targets, such as enzymes. The compound can act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways. For example, it may inhibit enzymes involved in the synthesis of inflammatory mediators, thereby exerting anti-inflammatory effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrazine-2-carboxylic acid: A precursor in the synthesis of 2-Oxo-2-pyrazin-2-ylacetic acid.
Pyrazine-2,3-dicarboxylic acid: An oxidation product of this compound.
2-Hydroxy-2-pyrazin-2-ylacetic acid: A reduction product of this compound.
Uniqueness
This compound is unique due to its dual functional groups (carboxylic acid and ketone), which allow it to participate in a wide range of chemical reactions. This versatility makes it a valuable intermediate in organic synthesis and medicinal chemistry.
Eigenschaften
Molekularformel |
C6H4N2O3 |
---|---|
Molekulargewicht |
152.11 g/mol |
IUPAC-Name |
2-oxo-2-pyrazin-2-ylacetic acid |
InChI |
InChI=1S/C6H4N2O3/c9-5(6(10)11)4-3-7-1-2-8-4/h1-3H,(H,10,11) |
InChI-Schlüssel |
DLJPEZUPJAMMQA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=C(C=N1)C(=O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.